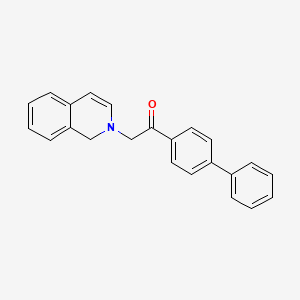
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is a chemical compound with the molecular formula C23H17NO It is known for its unique structure, which includes an isoquinoline ring and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone typically involves the reaction of isoquinoline derivatives with biphenyl compounds under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-phenylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the isoquinoline or biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various isoquinoline and biphenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar isoquinoline structure.
Biphenyl: A compound with a similar biphenyl moiety.
Isoquinoline derivatives: Compounds with modifications on the isoquinoline ring.
Uniqueness
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is unique due to its combination of isoquinoline and biphenyl structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19NO |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1H-isoquinolin-2-yl)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H19NO/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18/h1-15H,16-17H2 |
InChI Key |
DVDVSHNHHPKTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CN1CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















